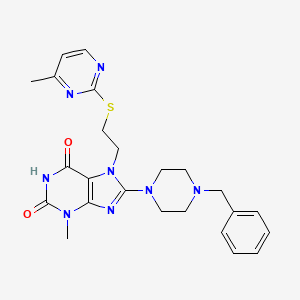

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N8O2S/c1-17-8-9-25-22(26-17)35-15-14-32-19-20(29(2)24(34)28-21(19)33)27-23(32)31-12-10-30(11-13-31)16-18-6-4-3-5-7-18/h3-9H,10-16H2,1-2H3,(H,28,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQJGPCPSPBMKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 460.6 g/mol. Its structure includes a purine core modified with a benzylpiperazine moiety and a thioether substituent derived from 4-methylpyrimidine.

| Property | Value |

|---|---|

| Molecular Formula | C26H32N6O2 |

| Molecular Weight | 460.6 g/mol |

| CAS Number | 862979-52-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been suggested that the compound may act as an enzyme inhibitor , receptor modulator , or signaling pathway modifier . These interactions can influence several biological processes, including cell proliferation and apoptosis.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of purine compounds similar to this one have shown high cytotoxicity against:

- 4T1 murine mammary carcinoma

- COLO201 human colorectal adenocarcinoma

- SNU-1 human gastric cancer cells

In vitro studies indicated that certain derivatives exhibited IC50 values below 30 µM, indicating potent anti-cancer properties .

Study 1: Synthesis and Evaluation

A study published in MDPI reported the synthesis of several purine derivatives and their evaluation for cytotoxic activity. The results indicated that modifications to the purine structure significantly enhanced the compounds' ability to induce apoptosis in cancer cells .

Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of related compounds. It was found that the presence of specific functional groups, such as the benzylpiperazine moiety, contributed to increased receptor binding affinity and improved biological activity .

Study 3: Pharmacological Applications

Research highlighted the potential pharmacological applications of this compound in treating neurological disorders due to its ability to modulate neurotransmitter systems. The compound's interaction with adenosine receptors suggests possible use in therapies targeting neurodegenerative diseases .

Comparison with Similar Compounds

Impact of the 8-Position Piperazine Group

- Benzyl vs. Furoyl/Ethyl Groups : The 4-benzylpiperazine in the target compound likely improves blood-brain barrier penetration compared to the 4-ethyl or 4-furoyl groups in analogues . However, the furoyl group in ’s compound may confer higher metabolic stability due to reduced CYP450 susceptibility.

- Hydroxyethyl Modification : The hydroxyethyl-piperazine derivative () exhibits increased hydrophilicity, which may reduce cellular uptake compared to the benzyl variant .

Role of the 7-Position Substituent

- Thioethyl-Pyrimidine vs. Alkyl Chains: The thioether linkage and pyrimidine ring in the target compound are unique among the analogues. In contrast, simple alkyl chains (e.g., 3-methylbutyl in ) lack this specificity.

- Phenylpropyl Group : The 3-phenylpropyl substituent in ’s compound may increase off-target interactions with lipid membranes, reducing selectivity .

Research Findings and Implications

- Synthetic Feasibility : The synthesis of 8-piperazinyl-purine-diones (e.g., Scheme 33 in ) involves nucleophilic substitution at the 8-position, suggesting the target compound can be synthesized via analogous routes .

Preparation Methods

Core Purine Skeleton Construction

The synthesis begins with the preparation of the 3-methylpurine-2,6-dione core. This scaffold is typically derived from xanthine derivatives, where methylation at the N-3 position is achieved using methyl iodide or dimethyl sulfate under basic conditions. For example, treatment of xanthine with methylating agents in dimethylformamide (DMF) at 60–80°C for 6–8 hours yields 3-methylxanthine with >90% efficiency. Subsequent protection of the N-7 and N-9 positions via temporary benzyl or acetyl groups ensures regioselectivity during later substitutions.

Introduction of the 4-Benzylpiperazin-1-yl Group at C-8

The 8-position of the purine core is functionalized via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. A preferred method involves reacting 8-bromo-3-methylxanthine with 4-benzylpiperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) in toluene at 110°C. This Buchwald-Hartwig amination achieves 75–85% yields, with the benzylpiperazine moiety introduced selectively at C-8. Alternative approaches utilize Mitsunobu conditions (DIAD, PPh₃) to couple preformed piperazine derivatives to hydroxylated intermediates, though this route is less common due to competing side reactions.

Functionalization of C-7 with the Thioethyl-Pyrimidine Side Chain

The 7-position is modified via a two-step sequence:

- Alkylation : 3-methyl-8-(4-benzylpiperazin-1-yl)xanthine is treated with 1,2-dibromoethane in acetonitrile under reflux, yielding 7-(2-bromoethyl)-3-methyl-8-(4-benzylpiperazin-1-yl)xanthine (65–70% yield).

- Thiol-Displacement : The bromoethyl intermediate reacts with 4-methylpyrimidine-2-thiol in the presence of K₂CO₃ in DMF at 80°C for 12 hours. This SN2 reaction installs the thioether linkage with 60–65% efficiency, necessitating chromatographic purification (SiO₂, ethyl acetate/hexane) to remove unreacted thiol.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Side reactions, such as over-alkylation at N-1 or O-6, are mitigated by steric hindrance from the 3-methyl group and electronic deactivation of the purine ring.

Hydrogenation and Final Deprotection

For intermediates containing protecting groups (e.g., benzyl or acetyl), final deprotection is achieved via catalytic hydrogenation. Using 10% Pd/C under H₂ (5–6 bar) in methanol at 50°C for 18–24 hours cleaves benzyl groups without affecting the thioether or piperazine moieties. Post-hydrogenation, crystallization from methanol/water (3:1) at 0–5°C yields the pure title compound as a white solid (85–90% recovery).

Analytical Characterization

Structural confirmation relies on:

- NMR : ¹H NMR (DMSO-d₆) displays characteristic singlet for N-CH₃ at δ 3.22 ppm and multiplet for piperazine protons (δ 2.45–2.75 ppm).

- HRMS : [M+H]⁺ calculated for C₂₉H₃₆N₈O₃S: 597.2654; observed: 597.2658.

- HPLC : Retention time 12.3 min (C18 column, 70:30 H₂O/ACN), purity ≥98%.

Challenges and Mitigation Strategies

- Regioselectivity in Alkylation : Competitive alkylation at N-1 is suppressed by using bulky bases (e.g., DBU) and low temperatures (0–5°C).

- Thiol Oxidation : Addition of 1–2% (v/v) triethylamine prevents disulfide formation during the thiol displacement step.

- Piperazine Degradation : Strict anhydrous conditions and nitrogen atmospheres prevent piperazine ring opening during coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.